2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate
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Overview
Description
2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a phenoxyethoxy group attached to an oxoethyl propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate typically involves the esterification of 2-oxoethyl propanoate with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Propanoic acid and 2-phenoxyethanol.
Reduction: 2-Hydroxyethyl propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The phenoxy group can interact with hydrophobic pockets in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxopropanoate: Similar ester structure but lacks the phenoxyethoxy group.
Methyl 2-oxopropanoate: Another ester with a simpler structure.
Phenoxyacetic acid: Contains the phenoxy group but lacks the ester functionality.
Uniqueness
2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate is unique due to the presence of both the oxoethyl propanoate and phenoxyethoxy groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler esters.
Properties
CAS No. |
60359-59-3 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[2-oxo-2-(2-phenoxyethoxy)ethyl] propanoate |
InChI |
InChI=1S/C13H16O5/c1-2-12(14)18-10-13(15)17-9-8-16-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
BZDUDVMJTSQAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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